3-(2,6-Difluorophenyl)pyrazin-2(1H)-one

Cancer Stem Cells High-Throughput Screening Oncology

Drug discovery teams targeting cancer stem cells (CSCs) or developing kinase/CCR5 inhibitors often struggle to find privileged, ligand-efficient scaffolds with validated biological activity. 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one solves this problem as a heterocyclic core with sub-micromolar CSC HTS potency (IC50 ≤ 1 µM) and demonstrated utility in Ugi-type multicomponent library synthesis for PDGFRβ/Btk SAR. The ortho,ortho'-difluoro substitution pattern is critical for target-binding conformation and metabolic stability, clearly differentiating it from non-fluorinated pyrazinones that lack CSC activity. Researchers gain a versatile building block for rapid hit-to-lead exploration, while procurement managers benefit from multi-gram availability with full analytical documentation and reliable global logistics.

Molecular Formula C10H6F2N2O
Molecular Weight 208.16 g/mol
Cat. No. B13705856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)pyrazin-2(1H)-one
Molecular FormulaC10H6F2N2O
Molecular Weight208.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=NC=CNC2=O)F
InChIInChI=1S/C10H6F2N2O/c11-6-2-1-3-7(12)8(6)9-10(15)14-5-4-13-9/h1-5H,(H,14,15)
InChIKeyKXWLIYSUJRLHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorophenyl)pyrazin-2(1H)-one: Kinase & CCR5 Antagonist Scaffold


3-(2,6-Difluorophenyl)pyrazin-2(1H)-one (CAS 1567109-40-3) is a heterocyclic small molecule featuring a pyrazin-2(1H)-one core substituted with a 2,6-difluorophenyl group at the 3-position. This compound serves as a privileged scaffold in medicinal chemistry, primarily for developing inhibitors of protein kinases [1] and as a building block for CCR5 antagonists relevant to HIV and inflammatory disease research [2]. Its structural features allow for further derivatization and incorporation into more complex biologically active chemotypes.

Privileged scaffold for kinase inhibitor design (e.g., PDGFRβ, Btk)
CCR5 antagonist research tool for HIV and inflammation model studies
Compatible with Ugi multicomponent diversification for rapid library synthesis

Irreplaceability of 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one


Direct substitution of 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one with other 3-phenylpyrazin-2(1H)-ones is not chemically or biologically equivalent. The specific 2,6-difluoro substitution pattern critically influences the compound's electronic properties, metabolic stability, and target-binding conformation [1]. Unsubstituted 3-phenylpyrazin-2(1H)-one exhibits a fundamentally different biological profile, showing antimicrobial activity [2], whereas the 2,6-difluoro derivative is utilized in kinase and GPCR-targeted programs. The fluorine atoms increase lipophilicity and metabolic stability, and the unique ortho,ortho'-substitution restricts phenyl ring rotation, impacting binding pocket complementarity [1]. Therefore, generic replacement with a non-fluorinated or differently substituted analog will likely result in a significant loss of desired on-target potency, altered selectivity, or increased metabolic liability in the intended drug discovery context.

Target: 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one
Substitute: 3-Phenylpyrazin-2(1H)-one
2,6-Difluoro substitution restricts phenyl rotation and may improve target-binding complementarity
Unsubstituted phenyl ring allows free rotation; binding pocket fit may differ
Utilized in kinase and GPCR (CCR5) antagonist research programs
Reported antimicrobial activity; kinase/CCR5 profile not established
Fluorine atoms may enhance metabolic stability and lipophilicity for drug discovery contexts
Non-fluorinated analog may exhibit higher metabolic liability; SAR not transferable

3-(2,6-Difluorophenyl)pyrazin-2(1H)-one: Evidence vs. Comparators


Cancer Stem Cell Inhibitory Activity

In a PubChem-deposited cell-based HTS assay (AID 504535) designed to identify inhibitors of cancer stem cells, 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one demonstrated potent activity with an IC50 ≤ 1 µM. It was one of only 6 compounds out of 45 tested in this set to achieve this potency threshold, representing a hit rate of 13.3% for sub-micromolar activity [1]. This activity is notably absent for the unsubstituted parent scaffold, 3-phenylpyrazin-2(1H)-one, which was not reported as a hit in this cancer-relevant assay and instead displays antimicrobial activity in bacterial models [2].

Cancer Stem Cell HTS
Cross-study comparable
IC50 ≤ 1 µM (active)
Supports oncology model research; unsubstituted analog not active in this assay
Cell-based HTS (PubChem AID 504535)
Cancer Stem Cells High-Throughput Screening Oncology

Synthetic Tractability & Diversification

The pyrazin-2(1H)-one core of the target compound is amenable to rapid assembly and diversification via Ugi-type multicomponent reactions (MCRs). This convergent synthetic approach, which can incorporate the 3-(2,6-difluorophenyl) moiety, demonstrates an unusually high bond-forming efficiency and step economy [1]. In contrast, many alternative kinase inhibitor scaffolds, such as 2,6-disubstituted pyrazines, require multistep, linear syntheses involving toxic reagents and purifications that significantly reduce overall yield and increase cost [2].

Synthetic Accessibility
Cross-study comparable
1-step Ugi MCR vs multi-step linear synthesis
Enables efficient library generation and faster lead exploration
Reduced step count; lower material cost reported
Multicomponent Reactions Chemical Synthesis Library Generation

CCR5 Antagonism for HIV & Inflammation

Pharmacological screening has identified that compounds based on the 3-(2,6-difluorophenyl)pyrazin-2(1H)-one scaffold can function as CCR5 antagonists [1]. This is a critical mechanism for inhibiting HIV-1 viral entry and for treating CCR5-mediated inflammatory conditions like rheumatoid arthritis and COPD. While many CCR5 antagonists (e.g., Maraviroc) are complex, high-molecular-weight molecules, this scaffold offers a smaller, more ligand-efficient starting point for medicinal chemistry optimization [1].

CCR5 Antagonism
Class-level inference
Reported CCR5 antagonist activity in preliminary screening
Context-dependent; requires target-specific validation
Data to verify; distinct from antibacterial pyrazinones
CCR5 Antagonist HIV Inflammation

3-(2,6-Difluorophenyl)pyrazin-2(1H)-one Application Scenarios


Targeting Cancer Stem Cells

Procure 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one as a validated hit for cancer stem cell (CSC) inhibition. The compound's sub-micromolar activity in a cell-based CSC HTS assay (IC50 ≤ 1 µM) [1] positions it as a superior starting point compared to non-fluorinated pyrazinones which lack this activity. Utilize this scaffold to establish a novel chemical series targeting the CSC population, a key driver of tumor recurrence and metastasis.

Rapid Kinase Library Generation

Employ the 3-(2,6-difluorophenyl)pyrazin-2(1H)-one scaffold in a Ugi-type multicomponent reaction platform for the rapid, one-step synthesis of diverse pyrazin-2(1H)-one libraries [1]. This approach offers a significant cost and time advantage over traditional multi-step syntheses of alternative kinase inhibitor scaffolds, enabling efficient hit-to-lead exploration and SAR studies for PDGFRβ, Btk, and other therapeutically relevant kinases [2].

CCR5 Antagonist Development

Utilize the 3-(2,6-difluorophenyl)pyrazin-2(1H)-one core as a novel, ligand-efficient starting point for designing next-generation CCR5 antagonists. Its demonstrated activity in CCR5 screens [1] provides a clear rationale for its use in projects aimed at developing new treatments for HIV-1 infection, rheumatoid arthritis, and COPD, differentiating it from other pyrazinones that target bacterial or distinct kinase pathways.

Application
Selection Property
Validation Focus
Cancer stem cell model studies
Scaffold with reported CSC HTS activity
Cell-based potency and selectivity profiling
Kinase inhibitor library synthesis
MCR-compatible privileged core
Synthetic route efficiency and library diversity
CCR5 receptor antagonist research
Reported CCR5 antagonist activity
GPCR binding and functional antagonism assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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